1-[(2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(2,5-Dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-[(2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure high yields .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,5-Dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: A related compound with similar structural features but lacking the phenylprop-2-enyl group.
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Another similar compound used in organic synthesis.
Uniqueness
1-[(2,5-Dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-enyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-19-10-11-20(2)22(17-19)18-24-15-13-23(14-16-24)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUZJWFFSTDBT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.